

Rheological Properties of Carbomer 941 Dispersions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

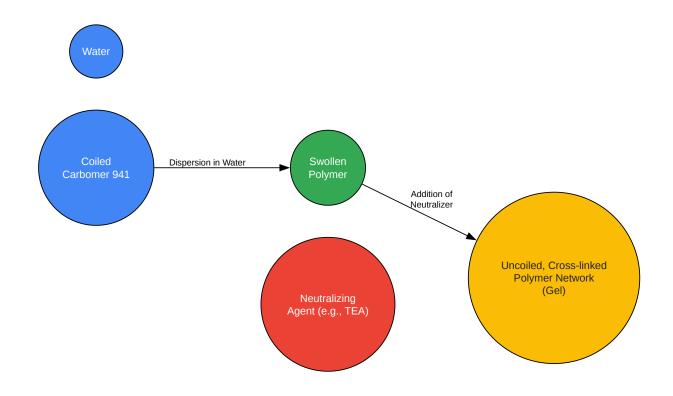
This in-depth technical guide provides a comprehensive overview of the rheological properties of **Carbomer 941** dispersions. **Carbomer 941**, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a versatile rheology modifier widely used in the pharmaceutical and cosmetic industries.[1][2] This document details its physicochemical characteristics, mechanism of viscosity enhancement, and key rheological parameters, including viscosity, shear-thinning behavior, and yield stress. Detailed experimental protocols for rheological characterization are also provided to assist researchers in their formulation development and analysis.

Physicochemical Properties of Carbomer 941

Carbomer 941 is a synthetic, high molecular weight cross-linked polyacrylate polymer.[3][4] It is supplied as a white, fluffy, and hygroscopic powder with a slightly acidic odor.[4]

Table 1: General Physicochemical Properties of Carbomer 941

Property	Value/Description
INCI Name	Carbomer
CAS Number	9003-01-4
Appearance	White, fine, fluffy powder
Odor	Mildly acidic
pH (1 wt% aqueous dispersion)	2.5 - 3.0
рКа	6.0 ± 0.5
Carboxylic Acid Content	56.0% - 68.0%


Mechanism of Viscosity Increase: Gel Formation

The thickening mechanism of **Carbomer 941** is a two-stage process involving dispersion and hydration, followed by neutralization. In their dry, powdered form, Carbomer molecules are tightly coiled.

- Dispersion and Hydration: When dispersed in water, the polymer particles begin to hydrate and swell.
- Neutralization: The addition of a neutralizing agent (an alkali) ionizes the carboxylic acid
 groups along the polymer chain. This leads to electrostatic repulsion between the now
 negatively charged groups, causing the polymer to uncoil and expand. This expansion of the
 polymer network entraps water, leading to a significant increase in the viscosity of the
 dispersion and the formation of a gel.

Commonly used neutralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA) and aminomethyl propanol (AMP). The viscosity of **Carbomer 941** dispersions is highly dependent on the pH, with maximum viscosity typically achieved in a pH range of 6.0 to 8.0.

Click to download full resolution via product page

Mechanism of Gel Formation with Carbomer 941.

Rheological Properties of Carbomer 941 Dispersions

Carbomer 941 is characterized by its "long flow" rheology, which imparts a smooth, honey-like texture to formulations. It is often described as providing lower viscosity compared to other grades like Carbomer 940, making it suitable for lotions and other pourable products.

Viscosity

The viscosity of a neutralized **Carbomer 941** dispersion is influenced by its concentration and the shear rate at which it is measured. Technical data sheets and pharmacopeial monographs provide a standardized viscosity range for quality control purposes.

Table 2: Viscosity of Neutralized 0.5% (w/w) Aqueous Carbomer 941 Dispersion

Parameter	Value
Concentration	0.5% (w/w)
Viscosity Range (mPa·s)	4,000 - 11,000
Measurement Conditions	Brookfield RVT, 20 rpm, neutralized to pH 7.3-7.8 at 25°C

While extensive data tables for a wide range of concentrations are not readily available in the public domain, it is a well-established principle that the viscosity of Carbomer dispersions increases with concentration.

Shear-Thinning Behavior

Carbomer 941 dispersions exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. This means that their viscosity decreases as the applied shear rate increases. This property is highly desirable in many pharmaceutical and cosmetic formulations, as it allows for a product that is viscous at rest (providing stability and a rich feel) but flows easily upon application (e.g., when rubbed onto the skin).

Yield Stress

A key characteristic of Carbomer gels is the presence of a yield stress, which is the minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. This property is crucial for the suspension of insoluble particles in low-viscosity formulations. **Carbomer 941** is noted for providing a high yield value even at low concentrations, which contributes to its excellent stabilizing properties.

Quantitative data for the yield stress of **Carbomer 941** dispersions at various concentrations is not widely published in tabular format. However, it is known that the yield stress increases with polymer concentration.

Experimental Protocols for Rheological Characterization

The following protocols provide a framework for the preparation and rheological measurement of **Carbomer 941** dispersions.

Preparation of Carbomer 941 Dispersion

- Dispersion: Slowly sift the Carbomer 941 powder into the vortex of deionized water while stirring at a moderate speed (e.g., 800-1200 rpm) with a propeller-type agitator. Avoid introducing excessive air. Continue stirring until the powder is fully dispersed and free of lumps.
- Hydration: Allow the dispersion to hydrate for at least one hour to ensure complete swelling of the polymer particles.
- Neutralization: While stirring at a low speed, add a neutralizing agent, such as a 10% (w/w) solution of triethanolamine (TEA) or an 18% (w/w) solution of sodium hydroxide (NaOH), dropwise until the desired pH (typically 6.5-7.5) is reached.
- Final Mixing: Continue gentle stirring to ensure homogeneity of the gel. Avoid high-shear mixing after neutralization, as this can permanently reduce the viscosity.

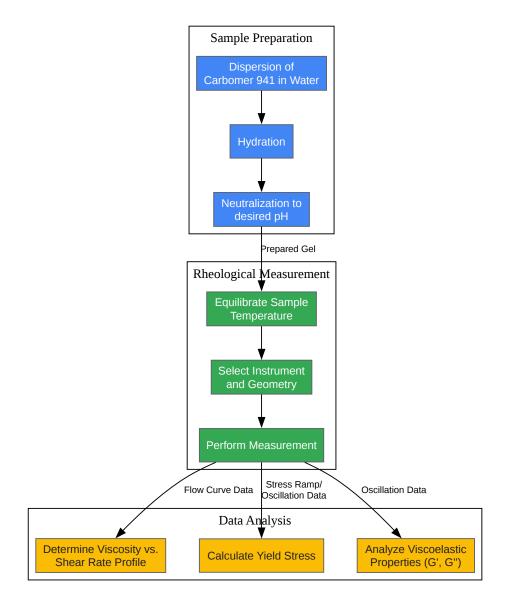
Rheological Measurements

Instrumentation:

• A rotational viscometer (e.g., Brookfield RVT) or a controlled-stress/controlled-rate rheometer equipped with appropriate geometry (e.g., cone-and-plate, parallel-plate, or vane spindle).

Procedure for Viscosity Measurement (using a Brookfield Viscometer):

- Equilibrate the Carbomer 941 gel to the desired temperature (typically 25°C).
- Select a suitable spindle and rotational speed to obtain a torque reading within the
 instrument's recommended range (typically 20-80%). For a 0.5% dispersion, a #5 spindle at
 20 rpm is often used.
- Immerse the spindle into the center of the sample to the immersion mark.
- Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.



• Record the viscosity in mPa·s.

Procedure for Characterizing Shear-Thinning Behavior and Yield Stress (using a Rheometer):

- Flow Curve: Perform a steady-state shear rate sweep from a low shear rate to a high shear rate (e.g., 0.1 to 100 s^{-1}) to generate a flow curve (viscosity vs. shear rate).
- Yield Stress Measurement:
 - Stress Ramp: Apply a gradually increasing shear stress and monitor the resulting strain or shear rate. The yield stress is the stress at which a significant increase in deformation occurs.
 - Oscillatory Amplitude Sweep: Apply an increasing oscillatory stress at a constant frequency and measure the storage modulus (G') and loss modulus (G"). The yield stress can be estimated from the crossover point of G' and G" or from the end of the linear viscoelastic region.

Click to download full resolution via product page

Experimental Workflow for Rheological Characterization.

Conclusion

Carbomer 941 is a valuable rheology modifier that provides stable, low-viscosity dispersions with long-flow characteristics. Its shear-thinning behavior and significant yield stress make it an excellent choice for a variety of pharmaceutical and cosmetic applications, particularly in lotions, creams, and other pourable formulations requiring the suspension of active ingredients. A thorough understanding of its rheological properties and the factors that influence them, such as concentration and pH, is essential for successful formulation development. The

experimental protocols outlined in this guide provide a solid foundation for researchers to characterize and optimize their **Carbomer 941**-based systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Rheological Properties of Carbomer 941 Dispersions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606477#rheological-properties-of-carbomer-941-dispersions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com